molecular formula C7H9IN2O B10912949 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B10912949
M. Wt: 264.06 g/mol
InChI Key: CTWPKDZHLOVCAU-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H9IN2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde typically involves the iodination of 1-isopropyl-1H-pyrazole-3-carbaldehyde. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile .

The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid .

Scientific Research Applications

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely but often include inhibition or activation of specific proteins .

Comparison with Similar Compounds

Similar compounds to 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde include:

These compounds share the pyrazole core but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of the aldehyde group in this compound makes it particularly useful for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

4-iodo-1-propan-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C7H9IN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3

InChI Key

CTWPKDZHLOVCAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C=O)I

Origin of Product

United States

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